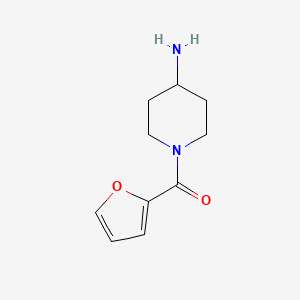

1-(2-Furoyl)piperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

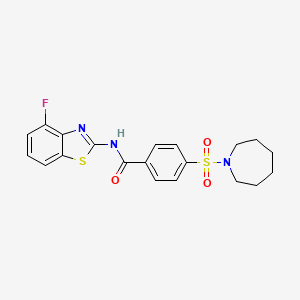

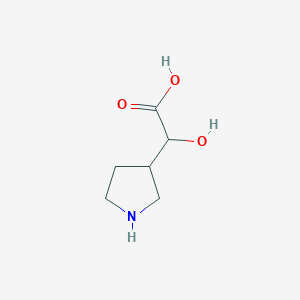

1-(2-Furoyl)piperidin-4-amine is an N-acylpiperidine that is piperidin-4-amine substituted at position 1 by a furan-2-ylcarbonyl group . It is a member of furans, a tertiary carboxamide, and an aminopiperidine . The molecular formula is C10H14N2O2 .

Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, is a significant area of research in modern organic chemistry . Various methods have been developed, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered piperidine ring with a furan-2-ylcarbonyl group attached at the 1-position . The molecular weight is 194.23 g/mol . The IUPAC name is (4-aminopiperidin-1-yl)-(furan-2-yl)methanone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 194.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound has a topological polar surface area of 59.5 Ų .科学的研究の応用

Anti-Inflammatory and Asthma Treatment

1-Aroyl-4-(m-aminomethylphenyl)piperidine derivatives, including 1-(2-Furoyl)piperidin-4-amine analogs, have shown potential as low molecular weight inhibitors of tryptase. This class of compounds could be useful in treating asthma or allergic rhinitis due to their inhibitory activity on enzymes involved in inflammatory responses (Expert Opinion on Therapeutic Patents, 2002).

Synthetic Chemistry and Alkaloid Synthesis

In synthetic chemistry, this compound has been used in a formal [4 + 2] synthesis approach for piperidin-4-ones via gold catalysis. This method is efficient and selective, with potential applications in alkaloid synthesis, demonstrating the synthetic versatility of this compound (Journal of the American Chemical Society, 2009).

Reaction Kinetics and Mechanisms

Research on the reaction kinetics and mechanisms involving this compound analogs has been conducted. Studies on the reactions of related compounds with secondary alicyclic amines in specific conditions provide insights into the reaction mechanisms and kinetics, which are valuable in understanding and designing chemical reactions (Bulletin of The Korean Chemical Society, 2002).

Polymerization Processes

The compound plays a role in the study of the mechanisms of Michael addition polymerizations with diacrylates. Trifunctional amine monomers like this compound are important in understanding the polymerization processes, which have implications in materials science and engineering (Macromolecules, 2004).

Pharmaceutical Manufacturing

In pharmaceutical manufacturing, methods for determining residual amines in bulk drug synthesis involve compounds like this compound. These methods are crucial for ensuring the purity and safety of pharmaceutical products (Journal of Chromatography A, 1997).

Catalysis in Organic Reactions

Compounds containing this compound have been synthesized and used as catalysts in one-pot Mannich reactions. This showcases their utility in facilitating organic reactions, contributing to the development of green chemistry approaches (RSC Advances, 2014).

Safety and Hazards

将来の方向性

Piperidine derivatives, including 1-(2-Furoyl)piperidin-4-amine, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also a significant area of research .

特性

IUPAC Name |

(4-aminopiperidin-1-yl)-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9/h1-2,7-8H,3-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHVHAZOHWSZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide](/img/structure/B2666811.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2666812.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2666818.png)

![Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2666821.png)

![tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate](/img/structure/B2666823.png)

![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2666831.png)